N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
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Description
N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C29H34N4O6 and its molecular weight is 534.613. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis of Complex Molecules : Research demonstrates methods for synthesizing complex molecules like quinazolinone derivatives, which are crucial in pharmaceuticals and materials science. For example, a study outlined a high-yielding cyclisation process to synthesize (±)-crispine A, highlighting the potential for creating complex molecules through strategic chemical reactions (King, 2007).
Cyclic Amidines Cyclisation : Another study explored the cyclisation of N-allyl-N′-arylacetamidines to produce various heterocyclic compounds, which underscores the versatility of cyclisation reactions in generating diverse molecular structures, potentially relevant to the synthesis of compounds like the one (Partridge & Smith, 1973).
Potential Biological Activities
Anti-inflammatory and Analgesic Activities : A pyrroloquinazoline derivative was found to inhibit cyclo-oxygenase-2 and 5-lipoxygenase activities, suggesting anti-inflammatory and analgesic properties. This highlights the potential for quinazolinone derivatives in developing new therapeutic agents (Rioja et al., 2002).
Synthesis of Heterocyclic Compounds : Studies focusing on the synthesis of heterocyclic compounds through cyclisation and other chemical reactions point to the broad applicability of such compounds in pharmaceuticals, agrochemicals, and materials science. These synthetic strategies might be applicable to or inspire methods for synthesizing the compound (Yehia et al., 2002).
Properties
IUPAC Name |
N-cyclopentyl-2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O6/c1-38-24-15-22-23(16-25(24)39-2)32(18-26(34)30-21-7-3-4-8-21)29(37)33(28(22)36)17-19-9-11-20(12-10-19)27(35)31-13-5-6-14-31/h9-12,15-16,21H,3-8,13-14,17-18H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQSQSHZIMGXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3CCCC3)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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